molecular formula C8H15ClO4S B14387768 7-Chloro-7-(methanesulfonyl)heptanoic acid CAS No. 89730-26-7

7-Chloro-7-(methanesulfonyl)heptanoic acid

Cat. No.: B14387768
CAS No.: 89730-26-7
M. Wt: 242.72 g/mol
InChI Key: HWINDQOFGLNJTI-UHFFFAOYSA-N
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Description

7-Chloro-7-(methanesulfonyl)heptanoic acid: is an organic compound characterized by the presence of a chloro group and a methanesulfonyl group attached to a heptanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-7-(methanesulfonyl)heptanoic acid typically involves the chlorination of heptanoic acid followed by the introduction of the methanesulfonyl group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and methanesulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield.

Scientific Research Applications

Chemistry

In chemistry, 7-Chloro-7-(methanesulfonyl)heptanoic acid is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound can be used to study the effects of chloro and methanesulfonyl groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors .

Medicine

Research into its biological activity could lead to the development of new drugs .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for use in various chemical processes, including polymerization and catalysis .

Mechanism of Action

The mechanism of action of 7-Chloro-7-(methanesulfonyl)heptanoic acid involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the methanesulfonyl group can engage in redox reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

89730-26-7

Molecular Formula

C8H15ClO4S

Molecular Weight

242.72 g/mol

IUPAC Name

7-chloro-7-methylsulfonylheptanoic acid

InChI

InChI=1S/C8H15ClO4S/c1-14(12,13)7(9)5-3-2-4-6-8(10)11/h7H,2-6H2,1H3,(H,10,11)

InChI Key

HWINDQOFGLNJTI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(CCCCCC(=O)O)Cl

Origin of Product

United States

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